4-Methoxycyclohexane-1-thiol
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Overview
Description
4-Methoxycyclohexanethiol is an organic compound characterized by a cyclohexane ring substituted with a methoxy group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Methoxycyclohexanethiol can be achieved through several synthetic routes. One common method involves the thiolation of 4-methoxycyclohexanol using hydrogen sulfide in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and the presence of a suitable catalyst to facilitate the conversion.
Industrial Production Methods: Industrial production of 4-Methoxycyclohexanethiol often involves the hydrogenation of 4-methoxycyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. This method ensures high yield and purity of the final product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycyclohexanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexanethiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and strong acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexanethiol derivatives.
Substitution: Various substituted cyclohexanethiol compounds.
Scientific Research Applications
4-Methoxycyclohexanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4-Methoxycyclohexanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Cyclohexanethiol: Similar in structure but lacks the methoxy group.
4-Methylcyclohexanethiol: Contains a methyl group instead of a methoxy group.
4-Methoxycyclohexanone: Similar structure but with a ketone group instead of a thiol group.
Uniqueness: 4-Methoxycyclohexanethiol is unique due to the presence of both a methoxy group and a thiol group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C7H14OS |
---|---|
Molecular Weight |
146.25 g/mol |
IUPAC Name |
4-methoxycyclohexane-1-thiol |
InChI |
InChI=1S/C7H14OS/c1-8-6-2-4-7(9)5-3-6/h6-7,9H,2-5H2,1H3 |
InChI Key |
XLFIPLDFHZXZMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)S |
Origin of Product |
United States |
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